1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol
Description
1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol is a complex organic compound featuring multiple functional groups, including furan, thiophene, and amino alcohol moieties
Properties
IUPAC Name |
1-(furan-2-ylmethoxy)-3-[furan-2-ylmethyl-[(5-methylthiophen-2-yl)methyl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-15-6-7-19(25-15)12-20(11-17-4-2-8-23-17)10-16(21)13-22-14-18-5-3-9-24-18/h2-9,16,21H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWSYWYAGJPRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN(CC2=CC=CO2)CC(COCC3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furylmethoxy Intermediate: This step involves the reaction of furfuryl alcohol with an appropriate halogenating agent to form 2-furylmethyl halide.
Amination Reaction: The 2-furylmethyl halide is then reacted with 5-methyl-2-thienylmethylamine under basic conditions to form the intermediate amine.
Coupling Reaction: The intermediate amine is coupled with 1-(2-furylmethoxy)-2-propanol under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors, leveraging the compound’s unique structure.
Industry
In the materials science industry, this compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-propanol would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The furan and thiophene rings could facilitate binding to hydrophobic pockets, while the amino alcohol moiety could participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-butanol: Similar structure but with a butanol backbone.
1-(2-Furylmethoxy)-3-{(2-furylmethyl)[(5-methyl-2-thienyl)methyl]amino}-2-ethanol: Similar structure but with an ethanol backbone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
